1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-14-3-9-21-19(11-14)25(2)22(26)18-12-17(8-10-20(18)29-21)24-30(27,28)13-15-4-6-16(23)7-5-15/h3-12,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPPCQLWCBWUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative that has gained attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties and enzyme inhibition capabilities. This article reviews the biological activity of this specific compound, focusing on its antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H26ClN3O3S
- Molecular Weight : 429.99 g/mol
The presence of the 4-chlorophenyl group and the dibenzo[b,f][1,4]oxazepin moiety contributes to its biological activity through various mechanisms.
Antibacterial Activity
Recent studies indicate that compounds similar to this sulfonamide exhibit significant antibacterial properties. For instance, derivatives with the sulfonamide functional group have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it has shown significant inhibition against acetylcholinesterase (AChE) and urease enzymes:
- Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 6.28 µM .
- Urease Inhibition : This compound class has exhibited potent urease inhibition, which is crucial for treating conditions like urease-related infections.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 0.63 - 6.28 |
| Urease | Strong Inhibition |
Case Studies
Several studies have been conducted to evaluate the pharmacological potential of compounds related to this sulfonamide:
- Antibacterial Screening : A study evaluated a series of sulfonamide derivatives for their antibacterial efficacy using standard agar diffusion methods. The results indicated that many derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition Assays : Research involving AChE and urease inhibition showed that the synthesized compounds could effectively inhibit these enzymes, suggesting potential applications in treating neurodegenerative diseases and urinary infections.
- Docking Studies : Molecular docking studies revealed strong interactions between the compound and target proteins involved in bacterial metabolism and enzyme activity, supporting its potential as a lead compound for drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical variables, while response surface methodology (RSM) optimizes yields . Pre-screen reaction pathways using quantum chemical calculations (e.g., density functional theory) to predict feasible intermediates and transition states, reducing experimental iterations .
- Table 1 : Example DoE Parameters for Synthesis Optimization
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 80–120 | 100 |
| Catalyst (mol%) | 5–15 | 10 |
| Solvent | DMF, THF, Toluene | DMF |
Q. What analytical techniques are most effective for characterizing this compound, and how can cross-validation improve reliability?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation, and HPLC (e.g., Chromolith columns) for purity assessment . Cross-validate results using multiple techniques (e.g., IR spectroscopy for functional group verification) and replicate experiments to address instrumental variability .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including fume hood use, personal protective equipment (PPE), and waste disposal guidelines. Conduct 100% proficiency in safety exams covering emergency procedures and hazard communication (e.g., GHS labeling) before experimental work .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for scale-up while maintaining yield and purity?
- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) for efficient purification . Use process simulation software to model mass/heat transfer dynamics and identify bottlenecks (e.g., agitation rate effects on heterogeneous reactions) .
- Table 2 : Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
|---|---|
| Heat dissipation | Jacketed reactors with controlled cooling |
| Catalyst recovery | Immobilized catalyst systems |
Q. How should contradictory data (e.g., unexpected byproducts or variable bioactivity) be analyzed methodologically?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to isolate confounding variables. Validate hypotheses through controlled experiments (e.g., isotopic labeling to trace reaction pathways) . Integrate computational feedback loops where experimental data refine quantum mechanical models, improving predictive accuracy .
Q. What computational strategies are recommended for predicting the compound’s reactivity or interactions in biological systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to study binding affinities with target proteins (e.g., enzyme inhibition). Use quantum mechanics/molecular mechanics (QM/MM) hybrid models to explore reaction mechanisms at active sites .
- Table 3 : Key Parameters for Quantum Chemical Modeling
| Parameter | Setting |
|---|---|
| Basis set | 6-31G(d,p) |
| Solvation model | COSMO (ε = 78.4) |
| Convergence criteria | Energy < 1e⁻⁵ Hartree/particle |
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen replacement, sulfonamide modifications) and employ high-throughput screening (HTS) coupled with machine learning to correlate structural features with bioactivity. Use partial least squares regression (PLS-R) to identify critical descriptors (e.g., logP, polar surface area) .
Methodological Framework for Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
